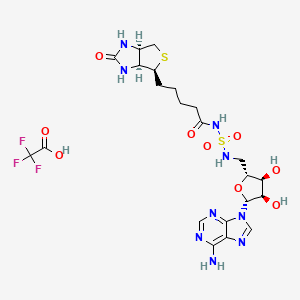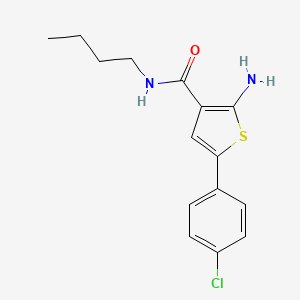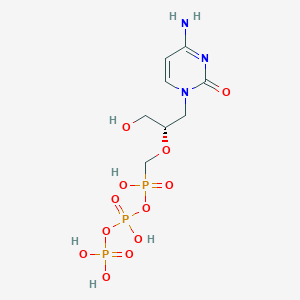![molecular formula C25H43LiN7O19P3S B10855335 lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonyl Coenzyme A (lithium) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis, as well as the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve the presence of bicarbonate and ATP, which provide the necessary energy for the carboxylation process .
Industrial Production Methods
Industrial production of malonyl coenzyme A (lithium) involves the use of recombinant microorganisms engineered to overexpress acetyl coenzyme A carboxylase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of malonyl coenzyme A .
Chemical Reactions Analysis
Types of Reactions
Malonyl Coenzyme A (lithium) undergoes several types of chemical reactions, including:
Condensation Reactions: It participates in the condensation with acetyl coenzyme A to form fatty acids.
Decarboxylation Reactions: It can be decarboxylated to form acetyl coenzyme A.
Transacylation Reactions: It transfers the malonyl group to acyl carrier proteins during fatty acid synthesis.
Common Reagents and Conditions
Condensation Reactions: These reactions typically require the presence of fatty acid synthase and NADPH as a reducing agent.
Decarboxylation Reactions: These reactions are catalyzed by malonyl coenzyme A decarboxylase and occur under physiological conditions.
Transacylation Reactions: These reactions involve the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) and occur in the presence of acyl carrier proteins.
Major Products Formed
Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Acetyl Coenzyme A: Formed through the decarboxylation of malonyl coenzyme A.
Scientific Research Applications
Malonyl Coenzyme A (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various fatty acids and polyketides.
Biology: It plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis.
Medicine: It is studied for its potential role in metabolic disorders and as a target for drug development.
Mechanism of Action
Malonyl Coenzyme A (lithium) exerts its effects by serving as a substrate for fatty acid synthase and other enzymes involved in fatty acid metabolism . It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in fatty acid oxidation by inhibiting carnitine palmitoyltransferase I . This inhibition prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing their oxidation .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A (lithium): Another coenzyme A derivative involved in various metabolic pathways.
Propionyl Coenzyme A (lithium): Involved in the metabolism of odd-chain fatty acids.
Butyryl Coenzyme A (lithium): Participates in the synthesis of butyrate and other short-chain fatty acids.
Uniqueness
Malonyl Coenzyme A (lithium) is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it serves as an extender unit in the synthesis of bacterial aromatic polyketides and plays a crucial role in the regulation of fatty acid metabolism .
Properties
Molecular Formula |
C25H43LiN7O19P3S |
|---|---|
Molecular Weight |
877.6 g/mol |
IUPAC Name |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane |
InChI |
InChI=1S/C24H38N7O19P3S.CH4.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);1H4;;/q;;+1;-1/t12-,17-,18-,19+,23-;;;/m1.../s1 |
InChI Key |
MSFGVOYTILNPFV-SJFFXJGCSA-N |
Isomeric SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)
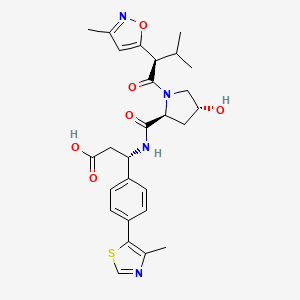

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
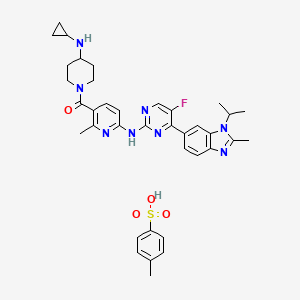
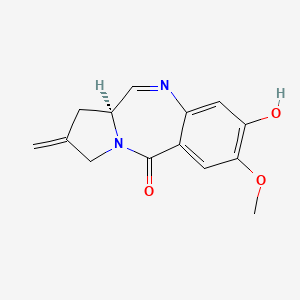
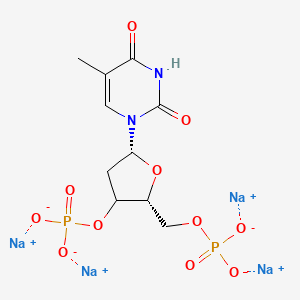
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
